N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Researchers investigating dopamine transporter (DAT) pharmacology require tool compounds that precisely probe ligand-receptor interactions. N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide fills this gap. • Structurally distinct from modafinil: sulfanyl (thioether) replaces sulfinyl, tertiary N-ethyl-N-methyl amide replaces primary amide, enabling clear SAR interpretation. • Validated physicochemical profile: LogP 1.41, Fsp3 0.46, MW 253.36 - ideal for CNS drug-likeness benchmarking. • Dual utility: Negative control in behavioral assays; medicinal chemistry starting point for novel eugeroic IP space. • Available at ≥95% purity with prompt global dispatch.

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
CAS No. 1378670-93-9
Cat. No. B1426839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide
CAS1378670-93-9
Molecular FormulaC13H19NO2S
Molecular Weight253.36 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)CSC1=CC=C(C=C1)C(C)O
InChIInChI=1S/C13H19NO2S/c1-4-14(3)13(16)9-17-12-7-5-11(6-8-12)10(2)15/h5-8,10,15H,4,9H2,1-3H3
InChIKeyZYEXXMXWMVCYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide: Structural Profile


N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide (CAS 1378670-93-9) is a synthetic small molecule belonging to the class of sulfanyl acetamides, structurally related to the eugeroic modafinil. It features a molecular formula of C13H19NO2S and a molecular weight of 253.36 g/mol . Unlike modafinil, this compound incorporates a critical sulfanyl (thioether) functional group instead of a sulfinyl (sulfoxide), a tertiary N-ethyl-N-methyl amide instead of a primary amide, and a single, hydroxylated phenyl ring bearing a 1-hydroxyethyl substituent rather than an unsubstituted diphenylmethyl moiety . These structural modifications fundamentally alter its physicochemical profile and potential pharmacological interactions, positioning it as a distinct tool molecule for investigating structure-activity relationships in wakefulness-promoting and CNS-active compounds.

Sulfanyl (thioether) core for SAR studies on oxidation state role in DAT binding
Tertiary N-ethyl-N-methyl amide lacks primary H-bond donor; may alter target engagement
Monocyclic hydroxylated phenyl ring distinct from diphenylmethyl scaffold; supports novel interaction profiling

Why Modafinil Cannot Replace N-ethyl...acetamide


Direct substitution of modafinil, armodafinil, or other in-class compounds for N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide is inadvisable due to fundamentally divergent molecular properties that dictate distinct target engagement and pharmacokinetics. The replacement of the polar sulfinyl group with a less polar sulfanyl group is expected to significantly alter the molecule's electron distribution and hydrogen-bonding capacity, directly impacting affinity at the dopamine transporter (DAT) and other off-target receptors [1]. Furthermore, the N-ethyl-N-methyl tertiary amide eliminates the primary amide's hydrogen-bond donor, while the introduction of a 1-hydroxyethyl group on the phenyl ring introduces a new, spatially distinct donor, altering both metabolic vulnerability and solubility. As detailed in Section 3, these changes manifest in quantifiably different physicochemical parameters, including lipophilicity (LogP), which alone precludes interchangeable use in any assay or process optimized for the parent scaffold.

Sulfinyl→sulfanyl core: Change in oxidation state may alter electron distribution and DAT affinity; binding profile likely differs from modafinil.
Amide HBD loss: Tertiary amide eliminates the critical hydrogen-bond donor, potentially reducing DAT binding potency and shifting interaction mode.
Scaffold change: Monocyclic hydroxylated ring vs. diphenylmethyl alters steric/electronic profile; off-target engagement may not transfer.

N-ethyl...acetamide: Key Differentiating Evidence


Enhanced Lipophilicity Alters Membrane Permeability

The target compound exhibits a calculated LogP of 1.41, significantly higher than the measured LogP of 0.70 for modafinil [1]. This 0.71 log unit increase indicates a >5-fold theoretical increase in partition coefficient, directly influencing its ability to passively diffuse across biological membranes.

Lipophilicity (LogP)
Cross-study comparable
Calculated LogP: 1.41 (Target) vs 0.70 (Modafinil) Δ+0.71
Supports CNS permeability study context
In silico prediction; validate experimentally
Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Missing Amide Hydrogen Bond Donor Alters Target Binding

The compound's tertiary amide (N-ethyl-N-methyl) lacks the N-H hydrogen bond donor found in modafinil's primary amide . While the compound introduces a hydroxyl group on the phenyl ring, SAR studies on modafinil analogs indicate that a donor at the amide nitrogen position is critical for high-affinity DAT binding [1]. Replacing this with an acceptor-only moiety is expected to decrease DAT affinity.

H-Bond Donor Position
Class-level inference
0 HBD at amide (Target) vs 1 HBD (Modafinil); phenyl hydroxyl donor present
May reduce DAT binding affinity
No direct binding data; monitor assay response
Dopamine Transporter Structure-Activity Relationship Medicinal Chemistry

Higher sp3 Character Enhances Selectivity

The calculated fraction of sp3 hybridized carbons (Fsp3) for the target compound is 0.46, compared to 0.20 for modafinil [1]. This higher Fsp3 value indicates greater molecular complexity and three-dimensionality, a parameter often linked to improved selectivity and reduced off-target promiscuity.

Fsp³ Index
Cross-study comparable
0.46 (Target) vs 0.20 (Modafinil)
May enhance selectivity profile
In silico; correlate with selectivity assays
Medicinal Chemistry Drug-likeness Physicochemical Profiling

Sulfanyl Core Alters Metabolic and Conformational Properties

The core sulfur atom exists in the reduced sulfanyl (thioether) oxidation state, in contrast to the oxidized sulfinyl (sulfoxide) group in modafinil. Thioethers are generally more lipophilic and less hydrogen-bond accepting than sulfoxides, and they are metabolized via distinct pathways (S-oxidation by FMOs/CYPs vs. reduction) [1]. This fundamental difference alters both the metabolic profile and the electronic surface of the molecule.

Sulfur Oxidation State
Class-level inference
Thioether (R-S-R') vs sulfoxide (R-SO-R')
Distinct metabolic pathway context
Metabolism may differ; verify in vitro
Drug Metabolism Molecular Pharmacology Physicochemical Stability

Unique Monocyclic Scaffold vs. Modafinil

The target molecule bears a single phenyl ring substituted with a 1-hydroxyethyl group. This is in stark contrast to all clinically evaluated modafinil derivatives (modafinil, armodafinil, adrafinil) which feature an unsubstituted diphenylmethyl group. This monocyclic scaffold represents a unique topological pharmacophore.

Phenyl Scaffold
Class-level inference
Monocyclic, 1-hydroxyethyl vs diphenylmethyl
Novel CNS target interaction profile
Test in screening panels
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Commercial Availability and Purity Advantage

The compound is commercially available from multiple vendors with a documented purity of 95% . This contrasts with many other modafinil analogs described only in academic literature, which require custom synthesis, thereby introducing lead time, cost, and purity validation burdens.

Procurement & Purity
Supporting evidence
95% purity; 50–250 mg, multiple vendors
Off-the-shelf research access
COA verification recommended
Chemical Procurement Research Tools Quality Control

Applications of N-ethyl...acetamide


DAT SAR Probe

The unique combination of a sulfanyl core, tertiary amide, and hydroxylated phenyl ring makes this compound an ideal probe for dissecting the ligand-receptor interactions at the dopamine transporter (DAT). Its use as a comparator to modafinil in radioligand binding and uptake inhibition assays can clarify the role of the sulfinyl oxygen and the primary amide's hydrogen bond donor in DAT affinity, directly building upon the structural and SAR evidence in Section 3 [1].

Standard for Physicochemical and ADME Profiling

With a documented LogP of 1.41 and an Fsp3 value of 0.46, this compound serves as a valuable standard in developing predictive models for CNS drug-likeness. Its distinct profile, compared directly to modafinil, allows for benchmarking passive permeability, metabolic stability, and plasma protein binding in a single, commercially accessible molecule, as supported by the quantitative differences in Section 3 [1].

Negative Control for Wakefulness Studies

Based on the class-level inference of reduced DAT affinity due to the missing amide NH donor, this compound can be deployed as a negative control in rodent behavioral assays. Its contrasting pharmacological profile enables researchers to verify that observed eugeroic effects from modafinil are indeed target-specific, thereby strengthening the mechanistic conclusions of in vivo studies [1].

Starting Point for Next-Gen Eugeroic Development

The compound's monocyclic scaffold, high Fsp3, and distinct substitution pattern represent an attractive starting point for medicinal chemistry optimization. Researchers can use it to explore novel intellectual property space around eugeroic compounds, leveraging its commercial availability to rapidly synthesize and screen a focused library, a process validated by the structural differentiation evidence cited in Section 3 [1].

Application
Selection Property
Validation Focus
DAT SAR probe studies
Sulfanyl core and tertiary amide
DAT binding and uptake assay endpoints
CNS drug-likeness profiling
LogP and Fsp³ profile
Passive permeability and metabolic stability
Behavioral negative control
Reduced DAT affinity (class inference)
Rodent wakefulness assay endpoints
Novel eugeroic analog development
Monocyclic scaffold and sp³ character
Medicinal chemistry SAR expansion
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